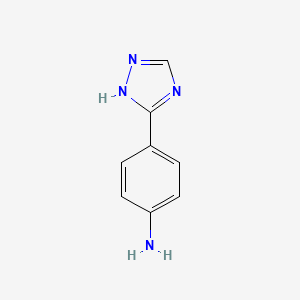

4-(4H-1,2,4-triazol-3-yl)aniline

Description

Significance of 1,2,4-Triazole (B32235) and Aniline (B41778) Moieties in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its wide array of pharmacological properties. wisdomlib.orgimist.ma Compounds incorporating the 1,2,4-triazole nucleus have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects. imist.maresearchgate.netnih.gov The ability of the triazole ring to participate in hydrogen bonding and its dipole character contribute to its capacity to interact with biological targets with high affinity. nih.gov Furthermore, the 1,2,4-triazole structure is a key component in several clinically approved drugs. mdpi.com

Aniline, a primary aromatic amine with the formula C₆H₅NH₂, is a fundamental building block in organic synthesis. geeksforgeeks.orgwikipedia.org Its derivatives are pivotal in the production of a vast range of industrial products, including dyes, polymers, and pharmaceuticals. geeksforgeeks.orgquora.comresearchgate.net In medicinal chemistry, the aniline moiety is a common feature in many drug molecules. The amino group attached to the aromatic ring makes aniline and its derivatives "electron-rich," enhancing their reactivity in electrophilic substitution reactions and allowing for the introduction of various functional groups. wikipedia.org This reactivity, coupled with its ability to form salts and participate in various coupling reactions, makes aniline a versatile scaffold for creating complex molecular architectures. geeksforgeeks.org

Research Context and Scope of 4-(4H-1,2,4-Triazol-3-yl)aniline Studies

Research on this compound and its derivatives is situated at the intersection of synthetic organic chemistry and medicinal chemistry. The primary focus of these studies is to explore the synergistic effects of combining the 1,2,4-triazole and aniline moieties into a single molecular entity. Scientists are investigating the synthesis, chemical properties, and potential applications of this compound, particularly in the development of novel therapeutic agents.

The scope of research includes the development of efficient synthetic routes to this compound and its analogues. researchgate.netresearchgate.netmdpi.com A significant portion of the research is dedicated to synthesizing and characterizing new derivatives with the aim of discovering compounds with enhanced biological activities. nih.govbohrium.comresearchgate.netresearchgate.net These studies often involve in-depth spectroscopic analysis and, in some cases, X-ray crystallography to confirm the molecular structures. mdpi.comresearchgate.net The exploration of its derivatives in areas such as anticancer and antimicrobial research highlights the compound's potential as a valuable scaffold for drug discovery. nih.govmdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in further chemical synthesis and research.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | nih.gov |

| Molecular Weight | 160.18 g/mol | nih.gov |

| CAS Number | 52761-74-7 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | IIPIRJPTGGFWIE-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort the data.

Research on Derivatives of this compound

A significant area of investigation involves the synthesis and evaluation of various derivatives of the parent compound. Researchers modify the core structure to explore how these changes affect the molecule's properties and biological activity.

| Derivative Name | CAS Number | Molecular Formula | Research Focus |

| 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | 252928-74-8 | C₉H₁₀N₄ | Synthesis and basic characterization. guidechem.com |

| 2-Methoxy-4-(4H-1,2,4-triazol-3-yl)aniline | Not Available | C₉H₁₀N₄O | General chemical information. nih.gov |

| 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Not Available | C₁₀H₁₂N₄O | Synthetic procedures. chemicalbook.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Not Available | Varies | Synthesis, anticancer activity, and in silico studies. mdpi.com |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | Not Available | Varies | Synthesis and nonlinear optical properties. nih.gov |

This table is interactive and provides a snapshot of the types of derivatives being studied.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEQHOVTBRZQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4922-51-4 | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4h 1,2,4 Triazol 3 Yl Aniline and Its Derivatives

Direct Synthesis Approaches for 4-(4H-1,2,4-Triazol-3-yl)aniline

A common and direct method for the preparation of this compound involves the chemical reduction of a nitro-group precursor. This strategy leverages the accessibility of nitro-aromatic compounds and the efficiency of nitro reduction reactions.

The typical precursor for this synthesis is 3-(4-nitrophenyl)-4H-1,2,4-triazole. The final step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Catalytic hydrogenation is a frequently employed technique for this transformation. The reaction involves treating the nitro-substituted triazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This method is often high-yielding and clean, affording the desired aniline (B41778) derivative. chemicalbook.com For instance, a related synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline from its nitro precursor is achieved using 10% Pd/C with hydrogen gas in a methanol (B129727) solvent. chemicalbook.com Similarly, the synthesis of the isomeric 4-(1,2,4-triazol-1-yl)aniline was accomplished by hydrogenating the corresponding nitro compound with 10% palladium on carbon. nih.gov

Table 1: Direct Synthesis of this compound via Nitro Reduction

| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 3-(4-Nitrophenyl)-4H-1,2,4-triazole | H₂, 10% Pd/C, Methanol | This compound | nih.gov |

Strategies for Constructing the 1,2,4-Triazole (B32235) Ring System with Aniline Moieties

An alternative to modifying a pre-formed triazole is to construct the 1,2,4-triazole ring from an aniline-containing starting material. These methods build the heterocyclic ring through cyclization reactions, often requiring multiple steps or the use of specific coupling reagents.

The formation of the 1,2,4-triazole ring frequently involves the reaction of a hydrazine (B178648) derivative with a one-carbon unit, such as formamide (B127407) or its equivalent. organic-chemistry.orgchemicalbook.com In the context of synthesizing aniline-substituted triazoles, a key intermediate is a hydrazine derivative of benzoic acid, such as 4-aminobenzohydrazide (B1664622).

A classic approach is the reaction of 4-aminobenzohydrazide with formamide. Heating these two reagents, often at elevated temperatures, leads to a condensation and subsequent cyclization reaction that forms the 1,2,4-triazole ring, yielding this compound directly. Microwave irradiation can also be used to promote the reaction between hydrazines and formamide under catalyst-free conditions. organic-chemistry.org Another strategy involves the reaction of amidines with hydrazines. nih.gov For example, a one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles where an aniline reacts with a monosubstituted hydrazine and cyclizes. nih.govfrontiersin.org

Table 2: Example Cyclization Strategies for Aniline-Substituted 1,2,4-Triazoles

| Aniline-based Precursor | Co-reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminobenzohydrazide | Formamide | Heat | This compound | organic-chemistry.orgchemicalbook.com |

| Aniline | Carboxylic Acid, Amidine, Monosubstituted Hydrazine | One-pot, two-step | Trisubstituted 1,2,4-Triazole | nih.govfrontiersin.org |

Complex organic molecules are often assembled through carefully planned multi-step sequences. The synthesis of this compound and its derivatives can be accomplished via such protocols, which offer flexibility in introducing various substituents.

One efficient multi-step protocol involves an initial nucleophilic aromatic substitution followed by a reduction. For example, in a synthesis of the isomeric 4-(1,2,4-triazol-1-yl)aniline, 4-fluoronitrobenzene is first reacted with 1,2,4-triazole in the presence of a base like sodium hydride in a DMF solvent. nih.gov The resulting nitro-triazole intermediate is then hydrogenated, as described in section 2.1, to yield the final aniline product. nih.gov

More elaborate industrial syntheses have been developed for complex derivatives. A patented method for preparing the key intermediate 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline involves a seven-step sequence. google.com This process begins with a substitution reaction, followed by acylation, condensation, deprotection of a Boc group, reaction with potassium thiocyanate, intramolecular ring closure to form the triazole ring, and finally, two distinct reduction steps to yield the target aniline. google.com Such detailed protocols are designed for scalability and high purity. google.com Another three-step method starting from anilines can produce 4-substituted-1,2,4-triazolidine-3,5-diones, which are related heterocyclic structures. researchgate.net

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govresearchgate.net

It is crucial to note that the CuAAC reaction synthesizes the 1,2,3-triazole isomer, not the 1,2,4-triazole ring system present in this compound. nih.govresearchgate.net This reaction is exceptionally reliable and has revolutionized fields like drug discovery and bioconjugation. researchgate.netwikipedia.org While the classic CuAAC is not a direct route to 1,2,4-triazoles, the principles of click chemistry—efficiency, high yield, and simple reaction conditions—are goals that many modern synthetic methods for 1,2,4-triazoles strive to achieve. researchgate.net The development of other efficient cycloaddition or condensation reactions that meet these criteria continues to be an active area of research. frontiersin.org

Functionalization and Derivatization Strategies of this compound

The presence of a primary aromatic amino group on the aniline ring makes this compound a versatile platform for further chemical modification. This amino group can undergo a variety of well-established chemical transformations to create a library of derivatives.

The primary amino group of the aniline moiety is a nucleophilic site that can readily react with various electrophiles. These reactions allow for the introduction of diverse functional groups, which can modulate the molecule's chemical and biological properties.

Acylation: The amino group can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. For instance, various anilines, including those with heterocyclic substituents, can be coupled with carboxylic acids using reagents like DAST (diethylaminosulfur trifluoride) under mild conditions to yield the corresponding amides. acs.org

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is typically carried out by mixing the aniline and the carbonyl compound in a suitable solvent, sometimes with acid catalysis. researchgate.net A study on 4-amino-4H-1,2,4-triazole showed its amino group reacting with various benzaldehydes to form the corresponding imine derivatives. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides.

Alkylation: The amino group can also undergo alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

These derivatization techniques are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govrsc.org

Table 3: Common Derivatization Reactions of the Aniline Amino Group

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide | acs.org |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | researchgate.net |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N/A |

Reactions Involving the Amino Group of the Aniline Moiety

Amidation and Acylation Reactions

The amino group of aniline and its derivatives can be readily converted into amides through reactions with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. nih.govlibretexts.org This transformation is fundamental in organic synthesis for creating more complex molecules and for protecting the amino group. libretexts.org For instance, the acetylation of aniline gives acetanilide, which can then undergo further reactions. libretexts.org

A modern approach utilizes coupling agents like Diethylaminosulfur trifluoride (DAST) to facilitate amide bond formation under mild, ambient conditions. This method has been successfully applied to a range of primary and secondary amines, including anilines bearing triazole substituents. For example, 4-((1H-1,2,4-triazol-1-yl)methyl)aniline has been reacted with bromo(difluoro)acetic acid using DAST in dichloromethane (B109758) (DCM) to produce the corresponding bromo(difluoro)amide in good yield. acs.org This highlights a base- and workup-free protocol for synthesizing a diverse array of amides. acs.org

Similarly, acylation of related aminotriazole structures has been achieved. The regioselective acylation of 3-aryl-1,2,4-triazol-5-amines with reagents like benzoyl chloride or 4-fluorobenzoyl chloride can be performed to yield N-acylated aminotriazoles. nih.gov While acylation can theoretically occur on the triazole ring nitrogens, conditions can be optimized to favor reaction at the exocyclic amino group. nih.gov

Table 1: Examples of Amidation and Acylation Reactions

| Amine Reactant | Acid/Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline | Bromo(difluoro)acetic acid | DAST, DCM, Room Temp, 12h | 2-Bromo-N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2,2-difluoroacetamide | 51% | acs.org |

| 3-(Quinoxalin-2-yl)-N-butyl-1,2,4-triazol-5-amine | 4-Fluorobenzoyl chloride | Pyridine, DCM | N-(3-(Quinoxalin-2-yl)-5-(butylamino)-1H-1,2,4-triazol-1-yl)-4-fluorobenzamide | Not Specified | nih.gov |

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. pensoft.netderpharmachemica.com This reaction is a cornerstone in the synthesis of various heterocyclic systems and biologically relevant molecules. pensoft.net

Derivatives of 4-amino-1,2,4-triazole (B31798) readily undergo Schiff base formation. The synthesis involves heating the aminotriazole with a molar equivalent of an appropriate aldehyde in a solvent such as anhydrous ethanol. mdpi.com The reaction can be catalyzed by a few drops of acid. pensoft.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the NH₂ bands of the primary amine. pensoft.net A wide variety of aromatic and heterocyclic aldehydes have been used to create a diverse library of Schiff bases. mdpi.commdpi.com

Table 2: Synthesis of Schiff Bases from Aminotriazole Derivatives

| Amine Reactant | Aldehyde Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol, Heat | 53-95% (general range) | mdpi.com |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol, Reflux | 59% | mdpi.com |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 4-Chlorobenzaldehyde | Ethanol, Reflux | 59% | mdpi.com |

| 3-Aminotriazole | 2,3-Dihydroxybenzaldehyde | Sonication (Method B) | 92% | nih.gov |

| 3-Aminotriazole | 4-Nitrobenzaldehyde | Sonication (Method B) | 97% | nih.gov |

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

Urea and thiourea derivatives are significant classes of compounds, often synthesized from primary amines. nih.govresearchgate.net The synthesis of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, for example, is accomplished by reacting the primary amine with various substituted aryl isocyanates and aryl isothiocyanates. researchgate.net

This methodology can be extended to this compound. The amino group can react with isocyanates (R-N=C=O) to form urea derivatives or with isothiocyanates (R-N=C=S) to form thiourea derivatives. These reactions typically proceed by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

Alternatively, more complex triazole-containing ureas and thioureas can be synthesized through multi-step pathways. One method involves reacting thiocarbohydrazide (B147625) with pre-formed urea or thiourea compounds in a high-temperature oil bath to construct the 1,2,4-triazole ring. nih.govresearchgate.net Another approach uses a thiophile, such as mercury(II) acetate, to promote the transformation of 1,3-disubstituted thioureas into aryl-(4-aryl-4H- nih.govmdpi.comicrc.ac.irtriazol-3-yl)-amines, which are bioisosteres of ureas. nih.gov

Substitutions and Modifications on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring itself is a robust heterocycle but can be functionalized under specific conditions. Due to the presence of three nitrogen atoms, 3-amino-1,2,4-triazole is a polyfunctional nucleophilic reagent. researchgate.net Reactions like amidoalkylation with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine (B128534) have been shown to occur selectively at the endocyclic nitrogen atom N-1. researchgate.net Alkylation reactions using reagents like methyl iodide or ethyl bromide in the presence of sodium ethoxide can also be performed on the triazole ring system. researchgate.net Furthermore, acylation can potentially occur at the annular nitrogen atoms (N¹, N², and N⁴) of the triazole ring, although this can lead to a mixture of products if not controlled. nih.gov

Copper-Catalyzed Arylation of Aniline Derivatives to Triazoles

Copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The synthesis of triazole derivatives often employs copper catalysis. mdpi.comclockss.org The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prime example, used to form 1,2,3-triazoles with high regioselectivity and yield. mdpi.comwikipedia.org

In the context of 1,2,4-triazoles, copper catalysis can be used for direct arylation. For instance, copper(I) chloride has been used to catalyze the arylation of 1,4-disubstituted 1,2,3-triazoles at the 5-position with aryl iodides in DMF at high temperatures. clockss.org This suggests that direct C-H arylation of the triazole ring within the this compound scaffold could be a viable, albeit challenging, modification strategy. Additionally, ligand-free copper-catalyzed N-arylation of amidines with aryl halides has been reported, providing a pathway to monoarylated amidines, which share structural similarities with aminotriazoles. nih.gov

Coupling Reactions with Diazotized Aniline Derivatives

Azo coupling is a classic reaction in organic chemistry used to synthesize azo compounds (R−N=N−R'), which are often brightly colored dyes. libretexts.orgwikipedia.org The reaction involves two main steps: diazotization and coupling. slideshare.net

First, a primary aromatic amine, such as an aniline derivative, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt (Ar-N₂⁺). slideshare.netyoutube.com This diazonium ion is a weak electrophile. libretexts.org

In the second step, the diazonium salt reacts with an electron-rich coupling agent, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction. wikipedia.orgslideshare.net The coupling usually occurs at the para position of the activated ring. wikipedia.org For instance, benzenediazonium (B1195382) chloride reacts with phenol to form a yellow-orange azo dye. wikipedia.org This process could theoretically be applied by first diazotizing the amino group of this compound and then coupling the resulting diazonium salt with an activated aromatic compound to produce novel azo dyes containing the 1,2,4-triazole moiety.

Spectroscopic Characterization Techniques in the Analysis of 4 4h 1,2,4 Triazol 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(4H-1,2,4-triazol-3-yl)aniline by providing information about the chemical environment of its constituent atoms, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound and its derivatives reveals distinct signals corresponding to the different types of protons within the molecule. In a typical ¹H NMR spectrum, the aromatic protons on the aniline (B41778) ring appear as multiplets or distinct doublets, depending on their substitution pattern. For instance, in a derivative, the protons of the aniline moiety might exhibit signals such as a multiplet in the range of δ 6.55-6.61 ppm and a doublet of doublets at δ 6.73 ppm and δ 7.84 ppm. rsc.org The protons of the triazole ring and the amine group also show characteristic chemical shifts. For example, the NH₂ protons often appear as a broad singlet. mdpi.compreprints.org The specific chemical shifts and coupling constants provide valuable information about the connectivity and spatial arrangement of atoms.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.35-7.34 | d | 4.0 |

| Aromatic CH | 6.50-6.49 | d | 4.0 |

| Triazole CH | 8.10 | s | |

| Amine NH₂ | 5.19 | s (br) |

Note: The data presented is a representative example and can vary based on the solvent and specific derivative of the compound. rsc.orgresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aniline and triazole rings are indicative of their electronic environment. For example, the carbon atoms of the aniline ring in a derivative have been observed at δ 111.9, 116.9, 118.0, 132.9, and 152.9 ppm, while the triazole carbons appear at δ 135.3 and 171.9 ppm. rsc.org

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic C | 113.2 |

| Aromatic C-N | 151.7 |

| Triazole C=N | 164.2 |

| Triazole C-N | 148.9 |

Note: The data presented is a representative example and can vary based on the solvent and specific derivative of the compound. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. Key characteristic absorption bands include the N-H stretching vibrations of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. mdpi.compreprints.org Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. researchgate.net The C=N and N-N stretching vibrations of the triazole ring, along with the C=C stretching of the aniline ring, are usually found in the fingerprint region (below 1650 cm⁻¹). researchgate.net For instance, a derivative showed absorption bands at 3345 cm⁻¹ (NH₂) and in the range of 1613-1596 cm⁻¹ (C=N). mdpi.compreprints.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3345 |

| Aromatic C-H Stretch | 3097 |

| C=N Stretch (Triazole) | 1640 |

| C=C Stretch (Aromatic) | 1529 |

| N-N Stretch (Triazole) | 1433 |

| C-N Stretch | 1159 |

Note: The data presented is a representative example and can vary based on the specific derivative of the compound. mdpi.compreprints.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum typically shows absorption maxima (λ_max) corresponding to π-π* and n-π* transitions of the aromatic and heterocyclic rings. For derivatives of this compound, absorption maxima have been reported at various wavelengths, for example, around 296 nm. nih.gov The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner. For a methylated derivative, 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, the predicted monoisotopic mass is 174.09055 Da. uni.lu

Chemical Reactivity and Reaction Mechanisms of 4 4h 1,2,4 Triazol 3 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the presence of an amino (-NH₂) group attached to a benzene (B151609) ring. This group significantly influences the reactivity of the aromatic ring.

The -NH₂ group is a potent activating group, meaning it increases the electron density of the benzene ring, making the molecule highly susceptible to electrophilic aromatic substitution. byjus.com This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system through resonance. Consequently, there is an increased electron density at the positions ortho and para to the amino group, making these the primary sites for electrophilic attack. byjus.comallen.in

Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can lead to challenges. For instance, direct bromination of aniline with bromine water typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate, indicating a lack of control and overreaction. byjus.comlibretexts.org Similarly, direct nitration with a mixture of concentrated nitric and sulfuric acids can lead to oxidation of the ring and the formation of a significant amount of the meta-substituted product, because the acidic medium protonates the amino group to form the anilinium ion, which is a meta-directing group. byjus.comchemistrysteps.com

To manage this high reactivity and achieve selective substitution (typically at the para position), the amino group is often temporarily protected. A common strategy is acetylation, where aniline is converted to acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. The protecting acetyl group can be subsequently removed by acid-catalyzed hydrolysis. libretexts.org

Furthermore, the aniline moiety can participate in other characteristic reactions. The amino group itself is basic and nucleophilic, reacting with strong acids to form anilinium salts. noaa.gov It can also react with nitrous acid to form a diazonium salt, a highly versatile intermediate for synthesizing a variety of derivatives, including azo compounds. noaa.gov

Table 1: Summary of Aniline Moiety Reactivity

| Reaction Type | Description | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution | The benzene ring is attacked by electrophiles. | Highly activated ring; ortho-, para-directing; prone to overreaction. byjus.comallen.in |

| Diazotization | Reaction with nitrous acid (HNO₂) to form a diazonium salt. | Forms a versatile intermediate for further synthesis. noaa.gov |

| Acylation/Acetylation | Reaction with acylating agents (e.g., acetic anhydride) to form an amide. | Used as a protection strategy to control reactivity. libretexts.org |

| Basicity | Acts as a weak base, accepting a proton to form an anilinium ion. | Aromatic amines are generally weaker bases than aliphatic amines. noaa.gov |

Reactivity of the 1,2,4-Triazole (B32235) Heterocycle

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity stems from the delocalization of six π-electrons over the ring. chemicalbook.com This electronic structure dictates its reactivity.

The 1,2,4-triazole ring exhibits dual reactivity:

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions can also occur on the ring nitrogens. chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the triazole ring (C3 and C5) are attached to electronegative nitrogen atoms, making them electron-deficient (π-deficient). chemicalbook.comnih.gov This renders them susceptible to attack by nucleophiles, even under mild conditions. nih.gov

Furthermore, the N-H protons in an unsubstituted 1,2,4-triazole ring are acidic in nature, with a pKa of 10.26, allowing for metalation with bases like NaOH. chemicalbook.com The stability of the triazole ring is notable; it is generally considered a stable scaffold that is difficult to cleave. nih.gov

Table 2: Summary of 1,2,4-Triazole Heterocycle Reactivity

| Reaction Site | Reaction Type | Description |

|---|---|---|

| Ring Nitrogens | Electrophilic Substitution | Site of protonation, alkylation, and acylation due to high electron density. chemicalbook.comnih.gov |

| Ring Carbons (C3/C5) | Nucleophilic Substitution | Susceptible to attack by nucleophiles due to their π-deficient nature. chemicalbook.comnih.gov |

| Ring N-H Proton | Acidity | Can be deprotonated by bases to form a triazolate anion. chemicalbook.com |

Tautomeric Equilibria, Including Azo-Hydrazone Tautomerism

The chemical behavior of 4-(4H-1,2,4-triazol-3-yl)aniline is significantly influenced by tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers.

Annular Tautomerism: The 1,2,4-triazole ring itself exhibits annular prototropic tautomerism, existing in different forms depending on the position of the mobile proton on the ring nitrogens. The main tautomers are 1H-, 2H-, and 4H-1,2,4-triazole, with the 1H and 4H forms often in rapid equilibrium. chemicalbook.comnih.gov The predominant tautomeric form is influenced by the nature of the substituents on the ring. jst.go.jpresearchgate.net Studies on 3,5-disubstituted 1,2,4-triazoles have shown that the position of the tautomeric hydrogen is directed by the electronic properties of the substituents. jst.go.jp Specifically, an electron-releasing group at the C3 position, such as the p-aminophenyl group in the molecule of interest, is suggested to favor the 2H tautomer. jst.go.jp

Azo-Hydrazone Tautomerism: Azo-hydrazone tautomerism is not an intrinsic property of this compound itself but becomes critically relevant in its derivatives, particularly azo dyes. purdue.edu These dyes can be synthesized by diazotizing the aniline's amino group and then coupling the resulting diazonium salt with a suitable coupling component.

The resulting arylazo-triazole compound can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (>C=N-NH-). researchgate.net Research on azo dyes containing heterocyclic rings like triazole has demonstrated that this equilibrium is sensitive to environmental factors such as pH, solvent, and temperature. researchgate.netrsc.org In many cases, the hydrazone tautomer is the more stable form in acidic and neutral solutions, while the azo form becomes dominant in alkaline conditions. rsc.org The specific tautomer present determines the compound's color and chemical properties. researchgate.net

Nucleophilic and Electrophilic Reaction Pathways

The dual functionality of this compound provides multiple pathways for both nucleophilic and electrophilic reactions.

Nucleophilic Pathways: The molecule can act as a nucleophile from several sites:

Aniline Amino Group: The lone pair on the primary amine nitrogen is nucleophilic and can react with various electrophiles.

Aniline Ring: The electron-rich ortho and para carbons of the aniline ring are nucleophilic and react with electrophiles during aromatic substitution. byjus.com

Triazole Ring Nitrogens: The pyridine-type nitrogen atoms of the triazole ring possess lone pairs and can act as nucleophilic centers. nih.gov

Conversely, the molecule is susceptible to attack by external nucleophiles at its electrophilic centers. The primary sites for nucleophilic attack are the electron-deficient carbon atoms (C3 and C5) of the 1,2,4-triazole ring. chemicalbook.comnih.gov

Electrophilic Pathways: The molecule presents several sites for attack by electrophiles:

Aniline Ring (Ortho/Para Positions): As discussed, this is the most reactive site for electrophilic aromatic substitution due to the strong activating effect of the amino group. allen.in

Triazole Ring Nitrogens: These are the preferred sites for electrophilic attack on the heterocycle, leading to protonation or alkylation. chemicalbook.comnih.gov

Computational studies on related C-amino-1H-1,2,4-triazoles indicate that the relative reactivity of the different nitrogen atoms (in the amino group vs. the triazole ring) towards electrophiles can be influenced by the electrophile's hardness or softness. acs.org

Hydrolysis and Condensation Reactions

Hydrolysis: The 1,2,4-triazole ring is generally a stable aromatic system and resistant to hydrolysis under normal conditions. nih.gov Similarly, the C-C and C-N bonds of the aniline moiety are stable. However, hydrolysis is a relevant reaction in the context of synthetic modifications. For example, if the aniline's amino group is protected by acetylation to control its reactivity during other transformations, the resulting acetamido group can be readily cleaved by acid-catalyzed hydrolysis to restore the primary amine. libretexts.orgacs.org

Condensation Reactions: The primary amino group of the aniline moiety is a key functional group for condensation reactions. It can react with aldehydes and ketones to form the corresponding Schiff bases (imines). This is a common and versatile reaction for primary amines.

The molecule itself can be formed through various condensation reactions. Synthetic routes to substituted 1,2,4-triazoles often involve the condensation of hydrazines or their derivatives with other reagents. For instance, 3,4,5-triaryl-1,2,4-triazoles can be synthesized by the condensation of an aniline derivative with a symmetrical diaroylhydrazine. nih.gov

Coordination Chemistry of 4 4h 1,2,4 Triazol 3 Yl Aniline As a Ligand

Ligand Design and Coordination Modes of Triazole Derivatives

The 1,2,4-triazole (B32235) ring is a key component in ligand design due to its capacity to coordinate with metal ions in various ways. researchgate.netmdpi.com The presence of three nitrogen atoms allows the triazole ring to act as a polydentate ligand, capable of bridging multiple metal centers. researchgate.net This bridging can occur through different nitrogen atoms, leading to a variety of coordination modes. ethz.ch The versatility of the triazole core is further enhanced by the potential for substitution at its carbon and nitrogen atoms, which can be tailored to influence the electronic and structural features of the resulting metal complexes. researchgate.net

The 1,2,4-triazole moiety can exist in different tautomeric forms and can also act as an anionic ligand, further expanding its coordination possibilities. ethz.ch Common coordination modes include monodentate, where only one nitrogen atom binds to a metal center, and bidentate or tridentate bridging modes, where the triazole ring links two or three metal ions, respectively. mdpi.comethz.ch The specific coordination mode adopted often depends on the nature of the metal ion, the substituents on the triazole ring, and the reaction conditions.

Formation of Transition Metal Complexes with 1,2,4-Triazole Ligands

The ability of 1,2,4-triazole derivatives to form stable complexes with a variety of transition metals is well-documented. researchgate.netmdpi.com These complexes can be broadly categorized into mononuclear and polynuclear structures.

Mononuclear Complexes

In some instances, 1,2,4-triazole ligands coordinate to a single metal center, forming mononuclear complexes. This type of coordination is less common than the bridging modes that lead to polynuclear structures. The formation of mononuclear complexes is often favored when the ligand is substituted in a way that sterically hinders the formation of bridges between metal ions or when specific reaction conditions are employed. ethz.ch

Polynuclear Complexes

More frequently, the bridging capability of the 1,2,4-triazole ring leads to the formation of polynuclear complexes, where multiple metal ions are linked together by the triazole ligands. researchgate.netethz.ch These can range from simple dinuclear or trinuclear complexes to extended one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. ethz.chmdpi.com The nature of the resulting polynuclear structure is highly dependent on the coordination geometry of the metal ion and the specific bridging mode of the triazole ligand. For example, linear chain-like structures are often observed in complexes of iron(II) with N4-substituted 1,2,4-triazoles. ethz.ch

Coordination Polymers Incorporating Triazole-Aniline Scaffolds

The synthesis of coordination polymers with 1,2,4-triazole derivatives has been achieved with various transition metals, including manganese, iron, cobalt, nickel, copper, zinc, and cadmium. rsc.org The resulting structures can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), depending on the connectivity of the metal ions and ligands. preprints.org For instance, the use of a flexible bis(triazole) ligand has been shown to produce coordination polymers with diverse topologies and photoluminescent properties. preprints.org

Structural Characterization of Metal Complexes

A variety of analytical techniques are employed to determine the structure of metal complexes containing 1,2,4-triazole ligands. Single-crystal X-ray diffraction is a powerful method that provides detailed information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the coordination geometry of the metal ions. ethz.chmdpi.com

Spectroscopic methods are also crucial for characterizing these complexes.

Infrared (IR) spectroscopy can be used to identify the coordination of the triazole ring to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds. mdpi.com

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination environment of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is useful for characterizing the ligand and its complexes in solution, providing insights into the structure and dynamics of the coordinated species. researchgate.net

Elemental analysis is used to determine the empirical formula of the complexes. researchgate.net

Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes. researchgate.net

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, coordination geometry. ethz.chmdpi.com |

| Infrared (IR) Spectroscopy | Identification of ligand coordination through vibrational frequency shifts. mdpi.com |

| UV-Visible Spectroscopy | Electronic transitions and coordination environment of the metal ion. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structure and dynamics of complexes in solution. researchgate.net |

| Elemental Analysis | Empirical formula of the complex. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability of the complex. researchgate.net |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the bonding in coordination compounds containing 1,2,4-triazole ligands are of fundamental importance as they dictate the physical and chemical properties of these materials. The 1,2,4-triazole ring is generally considered to be an inductively electron-withdrawing group. nih.gov The nitrogen atoms of the triazole ring act as donor atoms, forming coordinate bonds with the metal ions.

Computational methods, such as Density Functional Theory (DFT), are often used to gain a deeper understanding of the electronic structure and bonding in these complexes. researchgate.net These theoretical calculations can provide insights into the molecular orbital interactions between the ligand and the metal ion, helping to explain the observed spectroscopic and magnetic properties. For example, DFT calculations have been used to support the octahedral geometry of certain Cr(III) and Co(II) complexes with triazole ligands. researchgate.net The electronic properties of triazoles can be further tuned by the introduction of different substituents, which can influence their electron-donating or -withdrawing character. nih.gov

Theoretical and Computational Studies on 4 4h 1,2,4 Triazol 3 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. eurjchem.com It offers a balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-(4H-1,2,4-triazol-3-yl)aniline. DFT calculations have been instrumental in exploring its geometry, electronic properties, and spectroscopic features.

Geometry Optimization and Structural Parameter Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to find the equilibrium geometry. eurjchem.comresearchgate.net

These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings was found to be 34.57 (7)°. nih.gov The 1,2,4-triazole (B32235) ring itself is generally planar. researchgate.net The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational model. researchgate.net

Table 1: Selected Optimized Structural Parameters for Triazole Derivatives (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (Triazole-Aniline Link) | 1.40 Å |

| Bond Length | N-N (Triazole Ring) | 1.35 Å |

| Bond Angle | C-N-C (Triazole-Aniline Link) | 125° |

| Dihedral Angle | Phenyl-Triazole | 35° |

Note: The values presented in this table are illustrative and based on typical findings for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For triazole derivatives, DFT calculations have been used to determine these energies. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov The distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Band Gaps for Illustrative Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |

| Derivative A | -7.128 | -1.491 | 5.637 |

| Derivative B | -6.973 | -1.358 | 5.615 |

| Derivative C | -7.144 | -2.526 | 4.618 |

Source: Data adapted from a study on related triazole derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. eurjchem.com It helps to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability arising from electron delocalization. eurjchem.com

In the context of this compound and its derivatives, NBO analysis can reveal the extent of conjugation between the aniline (B41778) and triazole rings. This information is valuable for understanding the molecule's electronic properties and reactivity. The analysis can also provide insights into intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, often show good correlation with experimental IR spectra, aiding in the assignment of vibrational bands to specific functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. eurjchem.com This allows for the determination of the maximum absorption wavelength (λmax) and helps in understanding the electronic transitions occurring within the molecule.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of flexible molecules and to study their interactions with other molecules, such as solvents or biological macromolecules. For instance, MD simulations have been used to investigate the binding of triazole derivatives to biological targets like matrix metalloproteinases. researchgate.net These simulations provide insights into the stability of the molecule-protein complex and the key interactions that govern binding.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's propensity to react in various ways.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the HOMO and LUMO energies and are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 3: Illustrative Quantum Chemical Reactivity Descriptors

| Parameter | Formula |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / (2η) |

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive understanding of the solid-state structure of this compound requires a detailed investigation of the intermolecular interactions that govern its crystal packing. While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the crystallographic data for the closely related isomer, 4-(1,2,4-triazol-1-yl)aniline, provides a strong basis for a theoretical discussion of the expected interactions. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal lattice. This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

For a molecule like this compound, which features a hydrogen-bond-donating aniline group (-NH2) and both hydrogen-bond-donating (N-H) and -accepting (triazole nitrogen atoms) sites, a variety of intermolecular interactions are anticipated. The analysis of its isomer, 4-(1,2,4-triazol-1-yl)aniline, reveals a network of N—H⋯N and C—H⋯N hydrogen bonds, alongside π–π stacking and N—H⋯π interactions, which collectively stabilize the crystal structure. nih.gov It is highly probable that this compound would exhibit a similar, though distinct, pattern of interactions.

Predicted Intermolecular Contacts and Fingerprint Plot Features:

The 2D fingerprint plot for this compound would be expected to display characteristic features corresponding to the dominant interactions. The plot is a histogram of the relationship between de (the distance from the Hirshfeld surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface).

H···N/N···H Interactions: These would appear as distinct, sharp spikes in the fingerprint plot, characteristic of strong hydrogen bonds. The primary interactions would likely involve the amine protons (N-H) of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule. These are critical in forming the primary structural motifs. In the crystal structure of the isomer 4-(1,2,4-triazol-1-yl)aniline, N—H⋯N hydrogen bonds link molecules into sheets. nih.gov

H···H Interactions: Generally, these contacts constitute the largest portion of the Hirshfeld surface area, appearing as a large, diffuse region in the fingerprint plot. They represent the numerous van der Waals contacts throughout the crystal packing.

C···C Interactions: These contacts, indicative of π–π stacking, would be present where the aromatic aniline and triazole rings overlap. For the isomer 4-(1,2,4-triazol-1-yl)aniline, a centroid-to-centroid distance of 3.6750(8) Å was observed, confirming the presence of significant π–π stacking. nih.gov Similar interactions would be expected for this compound, appearing in the outer regions of the fingerprint plot with de + di values corresponding to the inter-planar spacing.

A hypothetical breakdown of the contributions of these interactions to the total Hirshfeld surface area is presented in the table below, based on typical values for similar aromatic and heterocyclic compounds.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Predicted Contribution (%) | Corresponding Feature in Fingerprint Plot |

| H···H | ~45-55% | Large, diffuse central region |

| H···N/N···H | ~20-30% | Sharp, distinct spikes |

| C···H/H···C | ~10-15% | Symmetrical "wings" |

| C···C | ~3-7% | Diffuse outer region at high de/di |

| Other (N···N, C···N) | ~1-5% | Minor, scattered points |

The precise arrangement and quantification of these interactions for this compound would, of course, depend on its specific crystal packing, which can only be definitively determined through single-crystal X-ray diffraction analysis followed by a computational Hirshfeld surface analysis. However, the foundational principles of intermolecular forces and the data from its close isomer provide a robust theoretical framework for understanding its solid-state behavior. nih.gov

Advanced Applications in Materials Science

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. The development of organic NLO materials has been a significant area of research due to their potentially large NLO responses, fast switching speeds, and synthetic tailorability. The key to a molecule exhibiting NLO properties often lies in the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, creating a "push-pull" electronic structure.

In the case of 4-(4H-1,2,4-triazol-3-yl)aniline, the aniline (B41778) group acts as an electron donor, while the electron-deficient 1,2,4-triazole (B32235) ring can function as an electron acceptor. This inherent donor-acceptor framework suggests that the molecule could possess significant NLO properties. While direct experimental studies on the NLO properties of this compound are not extensively reported in the literature, theoretical studies on its derivatives provide strong evidence for its potential.

Recent research employing Density Functional Theory (DFT) has explored the NLO properties of derivatives of this compound. For instance, studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have shown significant NLO characteristics. nih.govdntb.gov.ua These theoretical calculations have revealed that specific derivatives exhibit large first and second hyperpolarizabilities, which are key indicators of a material's NLO response. nih.gov The findings from these studies on closely related compounds strongly suggest that this compound itself is a promising candidate for the development of new NLO materials.

Table 1: Calculated NLO Properties of a this compound Derivative

| Compound | Linear Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |

|---|---|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide (a derivative) | 4.195 x 10-23 | 6.317 x 10-30 | 4.314 x 10-35 |

Data sourced from a study on derivatives of this compound. nih.govdntb.gov.ua

Integration into Functional Polymers and Composites

The bifunctional nature of this compound, with its reactive amine group and the stable triazole ring, makes it an attractive monomer for the synthesis of functional polymers. The amine group can readily participate in polymerization reactions, such as polycondensation, to form polyamides, polyimides, and other high-performance polymers. The incorporation of the triazole ring into the polymer backbone is expected to impart desirable properties such as high thermal stability, chemical resistance, and specific electronic functionalities.

While direct reports on the synthesis of polymers from this compound are limited, the synthesis of polyamides containing triazine rings has been explored. dtic.mil The general principles of polycondensation reactions involving aromatic diamines are well-established and can be applied to this compound. researchgate.net For example, the reaction of this compound with various diacyl chlorides would be expected to yield a series of novel polyamides.

The resulting polymers could find applications in various fields. The high nitrogen content from the triazole rings could lead to materials with inherent flame retardancy. Furthermore, the electronic properties of the triazole moiety could be harnessed in the development of polymer-based electronic devices. The creation of composites, where this compound or its polymeric derivatives are dispersed within a host matrix, could also lead to materials with enhanced mechanical, thermal, or electronic properties.

Applications in Optoelectronic Devices

The potential NLO properties and the ability to be incorporated into polymers make this compound a candidate for use in optoelectronic devices. Organic Light-Emitting Diodes (OLEDs) are a prime example where triazole-containing compounds have shown promise. In OLEDs, materials with good charge transport capabilities and high photoluminescence quantum yields are required.

Triazole derivatives are known to be utilized in the development of materials for various layers within an OLED stack. Their electron-deficient nature can facilitate electron transport, making them suitable for use in electron transport layers (ETLs) or as host materials for emissive dopants. The aniline moiety in this compound could also contribute to hole-transporting properties. This bifunctionality could be advantageous in designing single-layer or simplified multi-layer OLED architectures.

Although no specific studies were found that utilize this compound in an OLED device, the broader research on triazole derivatives in OLEDs provides a strong rationale for its investigation in this area. nih.gov The ability to tune the electronic properties of the molecule through chemical modification of the aniline or triazole rings could allow for the development of materials with emission colors spanning the visible spectrum.

Role in Molecular Electronics Research

Molecular electronics aims to use individual molecules or small groups of molecules as the fundamental components of electronic circuits. This field requires molecules that can be reliably connected to electrodes and exhibit predictable and controllable charge transport characteristics. The structure of this compound, with its defined length and potential for specific binding to metal surfaces via the nitrogen atoms of the triazole ring and the amine group, makes it an interesting candidate for molecular electronics research.

The ability to control the orientation and binding of the molecule to the electrodes is critical in molecular electronics. The multiple nitrogen atoms in the triazole ring of this compound offer various potential binding sites, which could lead to different conductance states. Understanding and controlling these interactions is a key area of ongoing research. The insights gained from studying simpler triazole systems pave the way for investigating more complex molecules like this compound in the context of molecular wires, switches, and sensors. acs.org

Supramolecular Chemistry and Self Assembly of 4 4h 1,2,4 Triazol 3 Yl Aniline Derivatives

Hydrogen Bonding Interactions and Crystal Packing

Hydrogen bonding plays a critical role in defining the solid-state structures of 4-(4H-1,2,4-triazol-3-yl)aniline derivatives. The triazole ring provides both hydrogen bond donors (N-H) and acceptors (N), while the aniline (B41778) group offers an additional hydrogen bond donor (-NH2). This multiplicity of hydrogen bonding sites allows for the formation of robust and intricate networks.

The ability of the triazole moiety to engage in hydrogen bonding is a key factor in the design of supramolecular assemblies. rsc.org The polarized nature of the triazole ring enhances its capacity to act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable and stable structures. rsc.org

| Interaction | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| N-H···N | Amino Group | Triazole Nitrogen | Variable |

| N-H···S | Hydrazino Group | Mercapto Group | Variable |

π-π Stacking Interactions in Molecular Assemblies

Beyond hydrogen bonding, π-π stacking interactions are another significant force governing the self-assembly of this compound derivatives. Both the aniline and the triazole rings are aromatic, enabling them to participate in stacking interactions that contribute to the stability and organization of the molecular assemblies.

In the context of drug design and materials science, understanding and controlling these π-π stacking interactions is of great importance. For example, the stacking of heterocyclic drugs with aromatic amino acid side chains in proteins is a key aspect of their binding mechanism. mdpi.com Similarly, in materials science, controlling the stacking of aromatic units can influence the electronic and photophysical properties of the resulting materials.

| System | Interacting Rings | Interaction Type | Significance |

|---|---|---|---|

| Oxadiazole Derivatives | Oxadiazole and Pyridine | π-π Stacking | Crystal Packing mdpi.com |

| Polymeric Micelles | Pendant Aromatic Rings | π-π Stacking | Enhanced Stability nih.gov |

Formation of Supramolecular Architectures (e.g., 1D Chains, 2D Layers, 3D Networks)

The interplay of hydrogen bonding and π-π stacking interactions in this compound derivatives leads to the formation of diverse and complex supramolecular architectures. Depending on the specific substitution patterns and the crystallization conditions, these molecules can self-assemble into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks.

The directionality of hydrogen bonds is a key factor in controlling the dimensionality of the resulting architecture. For instance, a linear arrangement of hydrogen bonds can lead to the formation of 1D chains. These chains can then further organize into 2D layers through weaker interactions like van der Waals forces or π-π stacking. The interconnection of these layers via additional hydrogen bonds or other strong interactions can result in the formation of a stable 3D network. The introduction of different inorganic anions can also mediate the formation of various supramolecular entities, demonstrating how subtle changes in noncovalent interactions can drive the final architecture. acs.org

Self-Assembly Processes and Control

The self-assembly of this compound derivatives is a spontaneous process driven by the minimization of free energy. By carefully designing the molecular structure and controlling the external conditions (e.g., solvent, temperature, concentration), it is possible to direct the self-assembly process towards a desired supramolecular architecture.

For example, the introduction of specific functional groups can favor certain types of intermolecular interactions, thereby guiding the assembly process. The use of templates, either molecular or supramolecular, can also be employed to control the formation of specific oligomers or polymers. rsc.orgcam.ac.uk Supramolecular templates, such as those formed by zinc porphyrins, have been successfully used to direct the synthesis of triazole oligomers with a specific sequence and length. rsc.orgcam.ac.uk

Host-Guest Chemistry with Triazole-Aniline Scaffolds

The well-defined cavities and recognition sites within the supramolecular architectures formed by this compound derivatives make them promising candidates for host-guest chemistry. The triazole ring, in particular, is known to participate in anion recognition through hydrogen bonding. rsc.org

Macrocycles containing triazole units have been shown to act as receptors for various ions and small molecules. nih.gov The binding of a guest molecule within the host cavity is a highly specific process, driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The unique combination of a triazole and an aniline moiety in the this compound scaffold offers the potential for the development of novel host systems with tailored recognition properties for applications in sensing, catalysis, and drug delivery.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(4H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield?

- Synthetic Routes : The compound is typically synthesized via cyclocondensation of 4-aminobenzonitrile with hydrazine derivatives or via nucleophilic substitution on pre-functionalized aniline precursors. For example, microwave-assisted synthesis (as seen in tetrazole analogs) can enhance reaction efficiency by reducing time and improving regioselectivity .

- Key Variables : Temperature (80–120°C), solvent choice (DMF, ethanol), and catalyst presence (e.g., ZnCl₂ for cyclization) critically affect yield. Industrial methods prioritize continuous flow reactors for scalability .

Advanced Characterization Techniques

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR spectroscopy identifies N–H (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (as applied to analogous triazoles in ) resolves bond lengths and angles, critical for understanding electronic delocalization in the triazole ring .

Reactivity and Functionalization

Q. Q3. How does the triazole ring influence the compound’s reactivity in substitution or oxidation reactions?

- Substitution : The electron-deficient triazole ring facilitates nucleophilic aromatic substitution at the para position of the aniline group. For example, halogenation or sulfonation can occur under mild acidic conditions .

- Oxidation : The NH₂ group oxidizes to nitro derivatives using KMnO₄/H₂SO₄, while the triazole ring remains stable, making it suitable for derivatization in drug design .

Biological Activity and Structure-Activity Relationships

Q. Q4. What methodologies are used to evaluate the antimicrobial potential of this compound derivatives?

- Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi. Molecular docking studies (e.g., AutoDock Vina) predict interactions with microbial enzymes like dihydrofolate reductase .

- SAR Insights : Substituents on the triazole ring (e.g., methyl, phenyl) enhance lipophilicity and membrane penetration, as seen in related compounds .

Data Contradictions and Validation

Q. Q5. How can researchers resolve discrepancies in reported solubility or stability data for this compound?

- Validation Strategies :

- Cross-validate solubility (e.g., shake-flask vs. HPLC methods) under controlled pH (7.4 for physiological relevance) .

- Stability studies (TGA/DSC) to assess thermal decomposition thresholds.

- Compare synthetic batches using HPLC-MS to identify impurities affecting data .

Advanced Synthetic Optimization

Q. Q6. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Methods :

- Solvent-free mechanochemical synthesis (ball milling) reduces waste.

- Catalytic systems (e.g., Cu nanoparticles) enhance atom economy in cyclization steps .

- Microwave-assisted reactions lower energy consumption by 40–60% compared to conventional heating .

Coordination Chemistry Applications

Q. Q7. How does this compound act as a ligand in transition metal complexes?

- Binding Modes : The triazole’s N3 atom coordinates with metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. XANES/EXAFS studies reveal octahedral or square-planar geometries .

- Applications : Catalysis (e.g., Suzuki coupling) and antimicrobial agents via metal-ligand synergism .

Pharmacokinetic Profiling

Q. Q8. What in vitro assays predict the ADMET properties of derivatives?

- Assays :

Computational Modeling

Q. Q9. How do DFT studies elucidate the electronic properties of this compound?

- Methods :

Industrial-Academic Collaboration

Q. Q10. What scalable purification techniques are used for high-purity batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.